![molecular formula C14H11NO B051969 5H-dibenzo[b,f]azepin-2-ol CAS No. 81861-18-9](/img/structure/B51969.png)
5H-dibenzo[b,f]azepin-2-ol
Descripción general
Descripción
5H-dibenzo[b,f]azepin-2-ol, also known as 2-Hydroxyiminostilbene or 11H-benzobbenzazepin-3-ol, is a compound with the molecular formula C14H11NO and a molecular weight of 209.24 . It is commonly known as iminostilbene and is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The synthesis of 5H-dibenzo[b,f]azepin-2-ol involves several steps. A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed, which includes the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline . This compound can also be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives .Molecular Structure Analysis
The molecular structure of 5H-dibenzo[b,f]azepin-2-ol consists of a seven-membered nitrogen heterocycle fused with two benzene rings . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
5H-dibenzo[b,f]azepin-2-ol can be used as a starting material in the synthesis of many compounds. For instance, it can be used to synthesize 3-chloro-1-(5H-dibenzo[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives . It can also be used in the synthesis of dibenzazepine derivatives .Physical And Chemical Properties Analysis
5H-dibenzo[b,f]azepin-2-ol is soluble in ethyl acetate at 25 mg/mL, forming a clear, yellow to orange solution . It has a melting point of 196-199 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization : Bhatt and Patel (2005, 2006) have explored the synthesis of derivatives of 5H-dibenzo[b,f]azepin-2-ol from its acid chloride form. These derivatives have been characterized using methods like elemental analysis, IR, 1H NMR, and mass spectral studies. This research is crucial for understanding the compound's properties and potential applications in various fields (Bhatt & Patel, 2005), (Bhatt & Patel, 2006).
Vibrational and Spectroscopic Studies : Muthu and Renuga (2013) conducted Fourier transform Raman and Fourier transform infrared spectra studies of 5H-dibenzo[b,f]azepin-2-ol. These studies are valuable for understanding the structural and vibrational characteristics of the compound, which is commonly used in treating seizure disorders and neuropathic pain (Muthu & Renuga, 2013).
Potential for Treating Vascular Cognitive Impairment : A study by Kaur et al. (2019) investigated 10,11-dihydro-5H-dibenzo[b,f]azepin hydroxamates as potential treatments for vascular cognitive impairment (VCI). They found that certain compounds in this series could increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in in vivo studies. This indicates the potential of these compounds as histone deacetylase inhibitors for VCI treatment (Kaur et al., 2019).
Crystal Structure and Spectral Studies : Shankar et al. (2014) synthesized and characterized different derivatives of 5H-dibenzo[b,f]azepin-2-ol, providing insights into their crystal structures and spectral properties. This research contributes to our understanding of the compound's structural aspects, which is essential for its application in various domains (Shankar et al., 2014).
Metabolic Pathways : Pantarotto et al. (1977) identified the main biotransformation products in the metabolism of 5H-dibenzo[b,f]azepin-2-ol, contributing to the understanding of its metabolic pathways, which is crucial for its therapeutic use and potential side effects (Pantarotto et al., 1977).
Safety And Hazards
While specific safety and hazards information for 5H-dibenzo[b,f]azepin-2-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
The future directions for 5H-dibenzo[b,f]azepin-2-ol could involve its use in the synthesis of novel compounds. For example, it has been used to synthesize a series of novel host materials based on the 10,11-dihydro-5H-dibenzo azepine unit for highly efficient green and red organic light-emitting diodes .
Propiedades
IUPAC Name |
11H-benzo[b][1]benzazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15-14/h1-9,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCUOSGTQJAUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(N2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344814 | |
| Record name | 2-Hydroxyiminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-dibenzo[b,f]azepin-2-ol | |
CAS RN |
81861-18-9 | |
| Record name | 2-Hydroxyiminostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081861189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyiminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYIMINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K78KH13GVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



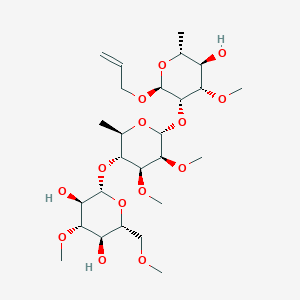
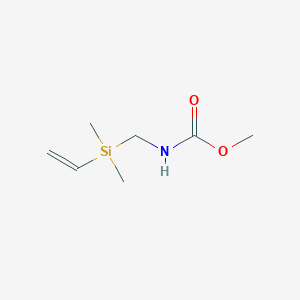

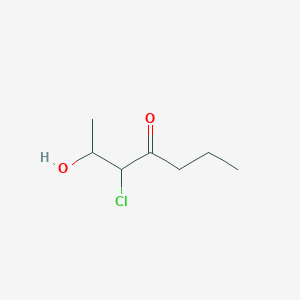

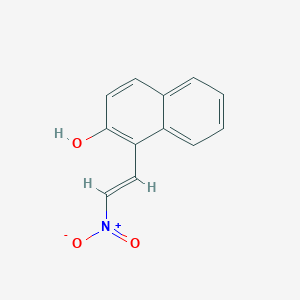
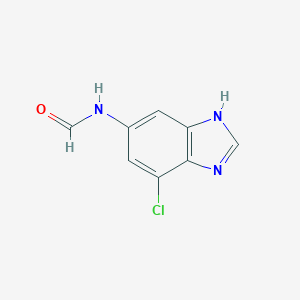
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)


![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)